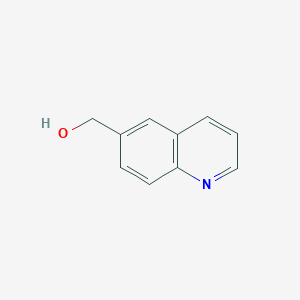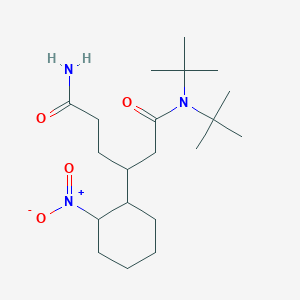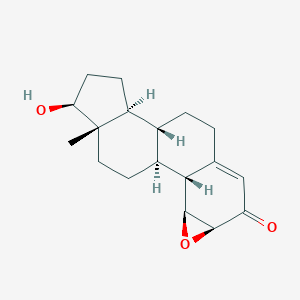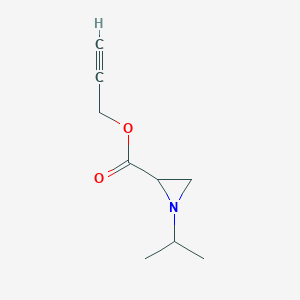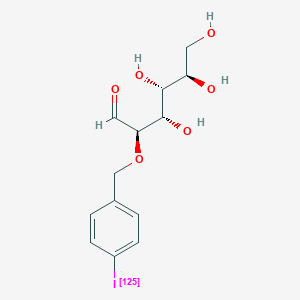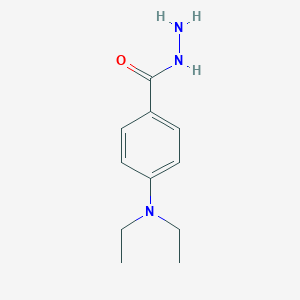![molecular formula C8H11ClO B010728 5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one CAS No. 110079-16-8](/img/structure/B10728.png)
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as 'CDMSH' and is a colorless liquid with a pleasant odor. CDMSH is a spiroketone, which means it has a unique structure that allows it to interact with biological systems in a specific manner.
Mecanismo De Acción
The mechanism of action of CDMSH is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. One study has shown that CDMSH inhibits the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in cancer metastasis. Another study has shown that CDMSH activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CDMSH has been shown to have several biochemical and physiological effects. In vitro studies have shown that CDMSH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, CDMSH has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, CDMSH has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDMSH in lab experiments is its unique structure, which allows it to interact with biological systems in a specific manner. Moreover, CDMSH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using CDMSH is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on CDMSH. One of the most promising directions is the development of CDMSH-based drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to understand the mechanism of action of CDMSH and its interaction with specific proteins and enzymes. Additionally, the potential applications of CDMSH in materials science and agriculture should be explored further.
Métodos De Síntesis
The synthesis of CDMSH involves the reaction of 5-chloro-2-hexanone with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. This process is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of CDMSH can vary depending on the reaction conditions, but typically ranges from 60-80%.
Aplicaciones Científicas De Investigación
CDMSH has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. One of the most promising applications of CDMSH is in the development of new drugs. Several studies have shown that CDMSH exhibits potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, CDMSH has been shown to have a positive effect on the immune system, making it a potential candidate for immunomodulatory drugs.
Propiedades
Número CAS |
110079-16-8 |
|---|---|
Nombre del producto |
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
5-chloro-6,6-dimethylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C8H11ClO/c1-7(2)5(9)6(10)8(7)3-4-8/h5H,3-4H2,1-2H3 |
Clave InChI |
FYEQUVPFFQAADF-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)C12CC2)Cl)C |
SMILES canónico |
CC1(C(C(=O)C12CC2)Cl)C |
Sinónimos |
Spiro[2.3]hexan-4-one, 5-chloro-6,6-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



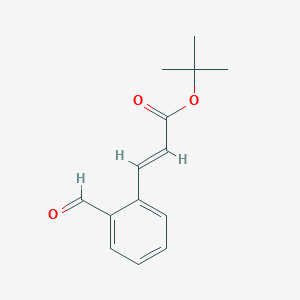
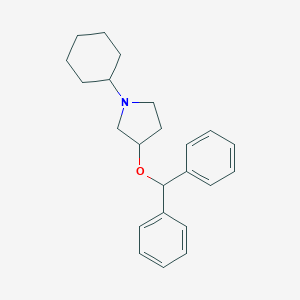
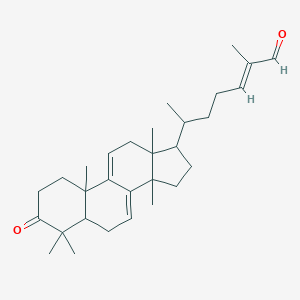
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
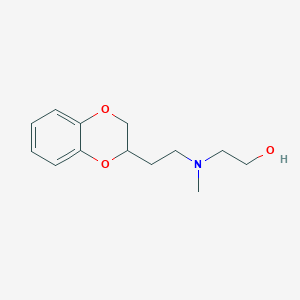
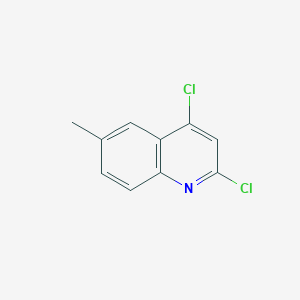
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
